molecular formula C6H8O4 B2690828 2-(2-Oxooxolan-3-yl)acetic acid CAS No. 13281-16-8

2-(2-Oxooxolan-3-yl)acetic acid

Cat. No.: B2690828
CAS No.: 13281-16-8
M. Wt: 144.126
InChI Key: OQAOJHDQOKLLKC-UHFFFAOYSA-N
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Description

2-(2-Oxooxolan-3-yl)acetic acid, also known as (2-oxotetrahydro-3-furanyl)acetic acid, is a chemical compound with the molecular formula C6H8O4 and a molecular weight of 144.13 g/mol . This compound is characterized by its oxolan ring structure, which is a five-membered lactone ring, and an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxooxolan-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dihydroxyacetone with acetic anhydride in the presence of a catalyst to form the oxolan ring . The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxooxolan-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxolan ring to a more saturated form.

    Substitution: The acetic acid moiety can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the acetic acid group under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-(2-Oxooxolan-3-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Oxooxolan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The oxolan ring structure allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The acetic acid moiety can interact with proteins and other biomolecules, influencing their function and stability .

Comparison with Similar Compounds

Similar Compounds

    2-Oxotetrahydrofuran-3-carboxylic acid: Similar structure with a carboxylic acid group instead of an acetic acid moiety.

    2-Oxotetrahydrofuran-3-methanol: Contains a methanol group instead of an acetic acid moiety.

Uniqueness

2-(2-Oxooxolan-3-yl)acetic acid is unique due to its specific combination of an oxolan ring and an acetic acid moiety. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-(2-oxooxolan-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c7-5(8)3-4-1-2-10-6(4)9/h4H,1-3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAOJHDQOKLLKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13281-16-8
Record name 2-(2-oxooxolan-3-yl)acetic acid
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